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molecular formula C12H18N2 B8651811 4-Methyl-6-(3-methylbut-2-en-1-yl)benzene-1,3-diamine CAS No. 111963-02-1

4-Methyl-6-(3-methylbut-2-en-1-yl)benzene-1,3-diamine

Cat. No. B8651811
M. Wt: 190.28 g/mol
InChI Key: SNXPAMKNTKNRHZ-UHFFFAOYSA-N
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Patent
US04845291

Procedure details

A 200g (1.64 mol) portion of 2,4-toluenediamine, 167g (2.45 mol) of isoprene, 200g (2.78 mol) pentane, and 20g of catalyst comprised of 13% alumina and 87% silica were reacted at 200° C. in a similar fashion as indicated in Example 5. Isolation of catalyst free sample was accomplished by hot filtration. Selective removal of all residual low boiling hydrocarbons by vacuum distillation afforded the following product mixture:
[Compound]
Name
200g
Quantity
1.64 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
167g
Quantity
2.45 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
200g
Quantity
2.78 mol
Type
reactant
Reaction Step Five
[Compound]
Name
20g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[C:2]([NH2:8])=[CH:3][C:4]([NH2:7])=[CH:5][CH:6]=1.[CH2:10]=[CH:11][C:12](=[CH2:14])[CH3:13]>CCCCC>[CH3:14][C:12]([CH3:13])=[CH:11][CH2:10][C:5]1[CH:6]=[C:1]([CH3:9])[C:2]([NH2:8])=[CH:3][C:4]=1[NH2:7]

Inputs

Step One
Name
200g
Quantity
1.64 mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC(=CC1)N)N)C
Step Three
Name
167g
Quantity
2.45 mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(C)=C
Step Five
Name
200g
Quantity
2.78 mol
Type
reactant
Smiles
Step Six
Name
20g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted at 200° C. in a similar fashion as indicated in Example 5
FILTRATION
Type
FILTRATION
Details
Isolation of catalyst free sample was accomplished by hot filtration
CUSTOM
Type
CUSTOM
Details
removal of all residual
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation
CUSTOM
Type
CUSTOM
Details
afforded the following product mixture

Outcomes

Product
Name
Type
Smiles
CC(=CCC1=C(C=C(C(=C1)C)N)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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